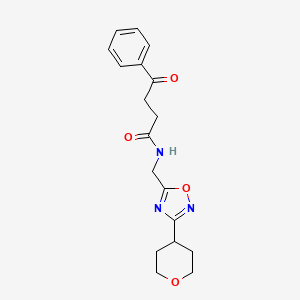

4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide

Description

4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4-oxo-4-phenyl group and a 1,2,4-oxadiazole ring. The oxadiazole moiety is further modified with a tetrahydro-2H-pyran-4-yl group, a six-membered oxygen-containing heterocycle.

Properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c22-15(13-4-2-1-3-5-13)6-7-16(23)19-12-17-20-18(21-25-17)14-8-10-24-11-9-14/h1-5,14H,6-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGWMJLCIMRLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 343.4 g/mol

- CAS Number : 2034462-20-7

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Apoptosis Induction : Some related compounds have been shown to induce apoptosis in cancer cells. For instance, studies on structurally similar oxadiazole derivatives suggest they can activate caspase pathways leading to programmed cell death in tumor cells .

- Inhibition of Tubulin Polymerization : Certain derivatives exhibit the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapeutics .

- G Protein-Coupled Receptor Modulation : The interaction with G protein-coupled receptors (GPCRs) has been documented for related compounds, suggesting a potential pathway for modulating cellular signaling and responses .

Anticancer Activity

A study focusing on the anticancer properties of oxadiazole derivatives found that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines. The most potent derivatives had EC50 values in the nanomolar range .

| Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | T47D | 0.08 | Apoptosis Induction |

| 5e | MCF7 | 0.05 | Tubulin Inhibition |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that modifications in the oxadiazole ring and substitution patterns on the phenyl group significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances potency against certain cancer types .

Case Studies

- Case Study on Apoptosis Induction : A recent study demonstrated that a derivative of oxadiazole induced apoptosis in breast cancer cells through activation of caspases, leading to cell cycle arrest and increased reactive oxygen species (ROS) levels . This suggests that this compound may share similar apoptotic pathways.

- In Vivo Studies : Preliminary in vivo studies have indicated that related compounds can reduce tumor size in xenograft models without significant toxicity to normal tissues . Further research is needed to evaluate the safety profile and therapeutic window of this compound.

Comparison with Similar Compounds

Oxadiazole-Containing Derivatives

- Benzo[b][1,4]oxazin-3(4H)-one Derivatives (e.g., compounds 7a-c from ):

These derivatives incorporate a benzo-fused oxazine ring linked to phenyl-1,2,4-oxadiazoles. Unlike the main compound, the tetrahydro-2H-pyran group is absent, and the oxadiazole is directly attached to a larger aromatic system. This difference likely impacts solubility and steric interactions in biological systems . - Patent Compound in : This formulation includes a 1,2,4-oxadiazole connected to a trifluoromethylphenyl group and a morpholinoethyl-imidazolidinedione. The trifluoromethyl group enhances metabolic stability compared to the main compound’s phenyl group, while the morpholinoethyl chain may improve water solubility .

Heterocyclic Variations

- Thiadiazole Analogues (e.g., 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide, ): Replacing the oxadiazole with a thiadiazole introduces sulfur, which alters electronic properties and hydrogen-bonding capacity.

- Pyrazole-Thiazole Hybrids (): Compounds like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amides feature pyrazole and thiazole rings. These nitrogen-rich heterocycles may enhance binding to metal ions or polar enzyme pockets compared to the main compound’s oxadiazole-tetrahydro-pyran system .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.